3-(Difluoromethoxy)cyclopentane-1-carboxylic acid

Description

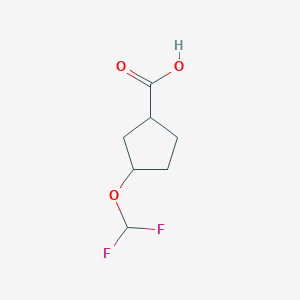

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative characterized by a difluoromethoxy (–OCF₂H) group at the 3-position and a carboxylic acid (–COOH) group at the 1-position of the cyclopentane ring. Fluorinated cyclopentanes are widely explored in drug discovery due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding via stereoelectronic effects .

Properties

IUPAC Name |

3-(difluoromethoxy)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-7(9)12-5-2-1-4(3-5)6(10)11/h4-5,7H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXRNYGEOBRHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid typically involves the introduction of the difluoromethoxy group to a cyclopentane derivative followed by carboxylation. One common method involves the reaction of cyclopentane with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. This intermediate is then subjected to carboxylation reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The incorporation of difluoromethoxy groups in drug design has been shown to enhance the pharmacological properties of compounds. Difluoromethyl groups can influence lipophilicity, metabolic stability, and biological activity. For instance, studies have indicated that compounds with difluoromethyl substitutions often exhibit improved binding affinities to target proteins compared to their non-fluorinated analogues .

Case Study: Antimicrobial Agents

Research has demonstrated that 3-(difluoromethoxy)cyclopentane-1-carboxylic acid derivatives can serve as potential antimicrobial agents. A study evaluated the antibacterial activity of various difluoromethoxy-substituted compounds against resistant strains of bacteria. The results showed that certain derivatives exhibited significant antibacterial effects, suggesting their potential use in developing new antibiotics .

Agrochemicals

Herbicide Development

The unique properties of difluoromethoxy compounds make them suitable candidates for herbicide development. The difluoromethoxy group can enhance the herbicidal activity of existing compounds by improving their uptake and translocation within plants. Experimental data indicate that formulations containing this compound have shown increased efficacy in controlling weed species compared to traditional herbicides .

Case Study: Field Trials

Field trials conducted with herbicide formulations containing this compound demonstrated a significant reduction in weed biomass and improved crop yields. These trials highlighted the compound's potential role in sustainable agriculture by providing effective weed control with reduced environmental impact .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its applications in polymer synthesis. The difluoromethoxy group can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications.

Case Study: Fluorinated Polymers

Research focused on synthesizing fluorinated polymers using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments such as chemical processing facilities .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, and other proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid, highlighting differences in substituents, positions, and properties:

Key Observations:

Substituent Effects: Trifluoromethyl (–CF₃): Enhances lipophilicity and metabolic stability compared to difluoromethoxy (–OCF₂H), as seen in 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (logP ~2.1 estimated) . 182.14 for –CF₃ derivatives) .

3-Position substituents (e.g., –CF₃ in CID 83915035) may allow better alignment with hydrophobic enzyme pockets .

Synthetic Routes: Trifluoromethyl analogs are synthesized via nucleophilic substitution or cyclization reactions (e.g., lithium hydroxide-mediated hydrolysis in methanol/water ). Difluoro derivatives may involve fluorination of ketone precursors or ring-opening of bicyclic intermediates .

Pharmacological Relevance :

- Fluorinated cyclopentanes are used in protease inhibitors (e.g., SARS-CoV-2 PLpro inhibitors ) and as thyroid hormone mimetics (e.g., thyroxine analogs ).

Research Implications

- Bioavailability : Difluoromethoxy’s ether oxygen may improve solubility relative to –CF₃, balancing lipophilicity and absorption .

- Target Selectivity : Substitution at the 3-position (vs. 1-position) could reduce off-target interactions, as seen in enantioselective enzyme inhibition .

- Synthetic Challenges : Introducing –OCF₂H requires specialized fluorinating agents, unlike –CF₃, which is more straightforward .

Biological Activity

3-(Difluoromethoxy)cyclopentane-1-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopentane ring substituted with a difluoromethoxy group and a carboxylic acid functional group. Its chemical structure can be represented as follows:

This structure contributes to its unique reactivity and biological properties.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to potential applications in treating infections .

2. Anti-inflammatory Effects:

The compound has shown potential anti-inflammatory effects in vitro. Studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines, which are critical in conditions such as arthritis and other inflammatory diseases .

3. Anticancer Activity:

Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated in cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could explain its effects on inflammation and cancer cell proliferation .

- Receptor Interaction: It may interact with cellular receptors that regulate various biological processes, including apoptosis and inflammation .

- Modulation of Signaling Pathways: The compound could influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .

Case Studies

-

Antimicrobial Study:

A study conducted on the antimicrobial properties of this compound revealed a significant reduction in bacterial colony counts when treated with varying concentrations of the compound. The minimum inhibitory concentration (MIC) was determined for several bacterial strains. -

Anti-inflammatory Study:

In a model of acute inflammation, administration of the compound resulted in reduced levels of inflammatory markers (e.g., TNF-alpha, IL-6) compared to control groups. This suggests its potential utility in managing inflammatory diseases. -

Cancer Cell Line Study:

In vitro assays using breast cancer cell lines showed that treatment with the compound led to increased apoptosis rates, indicating a potential role as an anticancer agent.

Data Tables

Q & A

Q. What are the critical steps in synthesizing 3-(difluoromethoxy)cyclopentane-1-carboxylic acid with high purity?

- Methodological Answer : The synthesis involves multi-step reactions, including deprotection and cyclization. For example, lithium hydroxide-mediated hydrolysis of tert-butyloxycarbonyl (Boc)-protected intermediates in methanol/water at 0°C ensures controlled reaction kinetics. Subsequent purification via silica gel column chromatography (hexane/ethyl acetate gradient) removes unreacted starting materials and byproducts, achieving >90% yield . Key monitoring tools include , , and NMR to confirm structural integrity.

Q. Which spectroscopic techniques are essential for characterizing fluorinated cyclopentane derivatives?

- Methodological Answer : NMR is critical for tracking fluorinated groups due to its sensitivity to electronic environment changes (e.g., for difluoromethoxy signals) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 334.0155 vs. calculated 334.0158 for ) . X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities, as demonstrated in studies using Advanced Photon Source facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in 19F^{19}F19F NMR data for fluorinated cyclopentane derivatives?

- Methodological Answer : Split signals in NMR (e.g., and ) may arise from diastereomers or conformational isomers. To resolve this:

Q. What computational strategies predict the bioactivity of this compound in enzyme inhibition?

- Methodological Answer : Molecular docking and molecular dynamics (MD) simulations are used to study interactions with target enzymes (e.g., γ-aminobutyric acid aminotransferase). Parameters include:

- Electrostatic potential maps to evaluate fluorine’s electron-withdrawing effects on the carboxylate group.

- Steric compatibility of the cyclopentane ring with enzyme active sites, benchmarked against X-ray structures of enzyme-inhibitor complexes .

- Free-energy perturbation (FEP) calculations to quantify binding affinities relative to non-fluorinated analogs .

Q. How does the difluoromethoxy group influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s metabolic resistance is assessed via:

- In vitro microsomal assays (human/rat liver microsomes) to measure half-life ().

- LC-HRMS identifies metabolites, focusing on oxidative defluorination or hydroxylation. For example, fluorinated derivatives show reduced CYP450-mediated degradation compared to methoxy analogs .

- Comparative studies with cyclobutane derivatives (e.g., 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid) reveal ring size impacts metabolic pathways .

Data Contradiction Analysis

Q. Why do HRMS data occasionally deviate from theoretical values for fluorinated compounds?

- Methodological Answer : Discrepancies arise from isotopic abundance (e.g., vs. in selenated intermediates) or adduct formation. To mitigate:

- Use isotopic purity standards (e.g., -enriched reagents).

- Apply post-acquisition data processing (e.g., deconvolution algorithms) to isolate the or peaks .

Experimental Design Considerations

Q. What reaction conditions optimize cyclopentane ring closure in fluorinated systems?

- Methodological Answer :

- Temperature control : Slow warming from 0°C to room temperature prevents ring-opening side reactions.

- Catalyst selection : Sodium periodate () in water selectively oxidizes selenide intermediates to form cyclopentene derivatives without over-oxidizing fluorine groups .

- Solvent polarity : Dichloromethane () stabilizes carbocation intermediates during cyclization .

Comparative Structural Analysis

Q. How do steric effects differ between cyclopentane and cyclobutane fluorinated analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.